molecular formula C12H21NO5 B13905272 Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate

Cat. No.: B13905272
M. Wt: 259.30 g/mol
InChI Key: KWXSGSWQQJXUKI-UHFFFAOYSA-N
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Description

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate (CAS: 2725791-09-1) is a cyclobutane-derived compound featuring a methyl ester at position 1, a methoxy group at position 1, and a tert-butoxycarbonyl (Boc)-protected amino group at position 3 in the cis configuration. This molecule is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic and nucleophilic conditions while enabling selective deprotection under acidic environments . Its synthesis, as described in EP 4 374 877 A2, involves multi-step processes including protection/deprotection strategies and coupling reactions, with structural verification via ¹H-NMR (e.g., δ 9.97 ppm for NH protons) .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 1-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-6-12(7-8,17-5)9(14)16-4/h8H,6-7H2,1-5H3,(H,13,15)

InChI Key

KWXSGSWQQJXUKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Protection of Amino Group Using tert-Butoxycarbonyl (Boc)

The Boc group is introduced to protect the amino functionality during synthesis, preventing unwanted side reactions. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions such as in the presence of N-methylmorpholine (NMM) or triethylamine.

Synthesis of Key Intermediates

A representative synthetic sequence reported in patent WO2018196768A1 involves the following steps:

Step Intermediate/Product Key Reagents & Conditions Notes
1 Benzyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutane-1-carboxylate Starting cyclobutanone derivative, Boc2O, base Formation of Boc-protected amino cyclobutanone derivative
2 Benzyl 1-((tert-butoxycarbonyl)amino)-3-(2-ethoxy-2-oxoethylidene)cyclobutane-1-carboxylate Ethyl oxalyl chloride or equivalent Introduction of keto-ester functionality
3 Benzyl 1-amino-3-(2-ethoxy-2-oxoethylidene)cyclobutane-1-carboxylate Deprotection or modification step Amino group manipulation
4 Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate Methylation with methanol or methylating agent Final methoxy and methyl ester installation

This multi-step approach emphasizes the stepwise functionalization of the cyclobutane ring with stereochemical control.

Methylation and Esterification

The methoxy substituent at position 1 and the methyl ester group are introduced by methylation reactions, commonly using methyl iodide or dimethyl sulfate under basic conditions or via esterification of the corresponding acid with methanol in acidic conditions.

Alternative Synthetic Approaches

Some literature reports the use of carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and additives like 1-hydroxybenzotriazole (HOBt) for amide bond formation in related compounds, which may be adapted for Boc protection or coupling steps in this synthesis.

Reaction Conditions and Yields

  • Reactions are typically conducted in inert atmospheres (nitrogen or argon) to prevent oxidation or moisture interference.
  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethyl acetate are commonly used.
  • Temperatures range from 0 °C to room temperature depending on reaction step.
  • Reaction times vary from 1 hour to overnight (16 hours) for coupling or protection steps.
  • Purification is often achieved by silica gel chromatography using gradients of ethyl acetate and hexanes.
  • Yields for intermediate steps typically range from 70% to 90%, depending on reaction optimization.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Solvent Temperature Time Yield (%) Notes
1 Boc Protection Boc2O, NMM or TEA THF or DCM 0 °C to RT 1-3 h 80-90 Amino group protection
2 Cyclobutanone Functionalization Ethyl oxalyl chloride THF 0 °C to RT 2-4 h 75-85 Keto-ester formation
3 Methylation/Esterification MeI or MeOH/H+ DCM or MeOH RT 1-16 h 70-90 Installation of methoxy and methyl ester
4 Purification Silica gel chromatography Ethyl acetate/Hexanes RT - - Gradient elution

Research Findings and Analysis

  • The Boc protection strategy is essential for maintaining amino group integrity during multi-step synthesis.
  • The stereochemical outcome (cis configuration) is controlled by the choice of starting materials and reaction conditions, particularly during cyclobutane ring functionalization.
  • Use of carbodiimide coupling agents and additives like HOBt improves amide bond formation efficiency and purity.
  • The synthetic route is modular, allowing for functional group modifications to tailor the compound for further synthetic applications.
  • Purity of the final product is typically above 95%, suitable for use as a building block in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its derivatives could be investigated for activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Purity Key Features
Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate 2725791-09-1 C₁₃H₂₂NO₅ 1-methoxy, 3-Boc-amino (cis) 95% Boc protection enhances amine stability; methoxy modulates ring strain
Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate (QJ-5927) 1313358-57-4 C₁₄H₂₄NO₄ 2,2-dimethyl, 3-Boc-amino (cis) 95% Dimethyl groups increase steric hindrance, potentially reducing reactivity
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (YC-1394) 364385-64-8 C₁₃H₂₂NO₄ 4-Boc-amino (cis), cyclohexane ring 96% Cyclohexane’s chair conformation alters steric/electronic profiles compared to cyclobutane
Methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochloride (JR-0769) 1989638-36-9 C₈H₁₄NO₂·HCl 3-methylamino (cis), HCl salt 95% Deprotected amine enhances reactivity but reduces stability; hydrochloride improves solubility
cis-tert-butyl 3-hydroxycyclobutanecarboxylate 939768-64-6 C₉H₁₆O₃ 3-hydroxy (cis) N/A Hydroxy group enables hydrogen bonding; used in further functionalization (e.g., esterification)

Physicochemical Properties

  • Solubility : The methoxy group in the target compound likely enhances solubility in organic solvents compared to JR-0769’s ionic hydrochloride form, which favors aqueous media .
  • Purity : Combi-Blocks reports comparable purity (95–96%) for Boc-protected analogs, indicating standardized synthetic protocols .

Biological Activity

Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate (CAS No. 2725791-11-5) is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biomolecules and therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with specific molecular targets. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, while the methoxy group may influence its reactivity and bioavailability. These features allow the compound to participate in various biochemical pathways, potentially affecting cellular processes such as apoptosis, proliferation, and signal transduction.

In Vitro Studies

Research has indicated that derivatives of cyclobutane compounds exhibit a range of biological activities, including:

Case Studies

  • Cytotoxicity Assays : A study assessing the cytotoxic effects of various cyclobutane derivatives found that certain structural modifications led to enhanced activity against specific cancer cell lines. Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate was included in preliminary screenings, showing promising results that warrant further investigation .
  • Antimicrobial Testing : Compounds structurally related to methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate were evaluated for their ability to inhibit bacterial growth. Results indicated potential antimicrobial properties; however, comprehensive testing on this specific compound remains to be published.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological ActivityReferences
Methyl 3-(tert-butoxycarbonylamino)-cyclobutanecarboxylate![Structure](https://www.ambeed.com/products Antitumor, Antimicrobial
Cis-3-tert-butoxycarbonylmethyl-cyclobutanecarboxylic acid![Structure](https://www Cytotoxicity against tumor cells
3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid![Structure](https://www.ambeed.com/products/946152-72-3.html-inflammatory

Q & A

Q. What are the standard synthetic routes for Methyl cis-3-(tert-butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a cyclobutane scaffold. Key steps include:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) to prevent undesired side reactions .
  • Methoxy Group Installation : Alkylation or nucleophilic substitution to introduce the methoxy group, ensuring regioselectivity through steric control or directing groups.
  • Esterification : Methyl ester formation via carboxylic acid activation (e.g., DCC/DMAP) followed by methanol quenching.
    Optimization focuses on temperature control (e.g., 0–25°C for Boc protection), solvent selection (e.g., THF or DCM for anhydrous conditions), and monitoring by TLC/LC-MS to minimize epimerization .

Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and cis/trans configurations. For example, coupling constants (J values) between cyclobutane protons can confirm cis stereochemistry (e.g., J = 5–8 Hz for cis vs. >10 Hz for trans) .
  • X-ray Crystallography : Provides unambiguous confirmation of the cis configuration and molecular geometry, as demonstrated for analogous cyclobutane derivatives .
  • HR-MS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. What are the recommended storage conditions to preserve the compound’s stability?

Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group or ester functionality. Use desiccants to mitigate moisture-induced degradation, as moisture can lead to Boc deprotection or ester hydrolysis .

Advanced Research Questions

Q. How can researchers address challenges in maintaining the stereochemical integrity of the cis-configured substituents during functional group transformations?

  • Steric Shielding : Use bulky reagents (e.g., Boc groups) to restrict rotational freedom and prevent epimerization during reactions .
  • Low-Temperature Conditions : Conduct sensitive steps (e.g., acylations) at 0–5°C to minimize thermal racemization.
  • Chiral Auxiliaries : Temporarily introduce chiral directing groups to enforce cis geometry, as seen in cyclobutane-based intermediates .

Q. What strategies are recommended for resolving contradictions in published data regarding physical properties (e.g., melting points or spectral peaks)?

  • Cross-Validation : Compare data across multiple analytical methods (e.g., DSC for melting points vs. capillary methods) and replicate syntheses using strictly controlled conditions .
  • Purity Assessment : Use HPLC or GC-MS to confirm sample purity, as impurities can skew melting points or spectral signals .
  • Collaborative Verification : Share samples with independent labs to validate results, reducing instrumentation bias .

Q. How does the methoxy group influence the compound’s reactivity in ring-opening or cycloaddition reactions?

  • Electronic Effects : The electron-donating methoxy group stabilizes adjacent carbocations, facilitating ring-opening reactions with nucleophiles (e.g., amines).
  • Steric Hindrance : The methoxy substituent can block axial attack in cycloadditions, directing reactivity to equatorial positions. This is observed in analogous cyclobutane systems undergoing [2+2] photocycloadditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance methoxy group participation in transition states, as shown in DFT studies of related esters .

Q. Methodological Notes

  • Stereochemical Analysis : Always correlate NMR data with X-ray structures for cis/trans assignments, as cyclobutane ring puckering can complicate interpretations .
  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously, as minor variations can alter stereochemical outcomes .

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